

GW549390X: A Chemical Probe for Dual Inhibition of VEGFR2 and Firefly Luciferase

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Compound of Interest

Compound Name: GW549390X

Cat. No.: B1239478

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GW549390X is a small molecule that acts as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Firefly luciferase (FLuc). Its ability to potently and competitively inhibit both a key signaling kinase in angiogenesis and a widely used reporter enzyme makes it a valuable, albeit complex, chemical probe. These application notes provide an overview of **GW549390X** and detailed protocols for its use in studying VEGFR2 signaling and for understanding its potential off-target effects in luciferase-based reporter assays.

Chemical Information:

Property	Value
IUPAC Name	N,5-diphenyl-1,3-oxazol-2-amine
Synonyms	GW549390X
Molecular Formula	C ₁₅ H ₁₂ N ₂ O
Molecular Weight	236.27 g/mol
CAS Number	135307-33-4

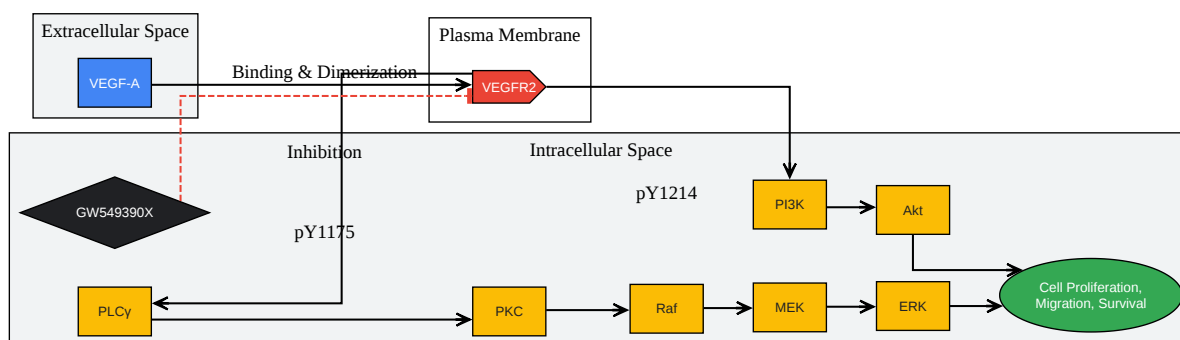
Data Presentation

A summary of the reported inhibitory activities of **GW549390X** is presented below.

Target	IC50	Assay Type	Notes
Firefly Luciferase (FLuc)	0.26 μ M	Biochemical Assay	ATP-competitive inhibitor. Binds to the ATP pocket of FLuc. [1]
VEGFR2 (KDR)	1.2 μ M	Biochemical Assay	Inhibits the kinase activity of VEGFR2.

Mandatory Visualizations

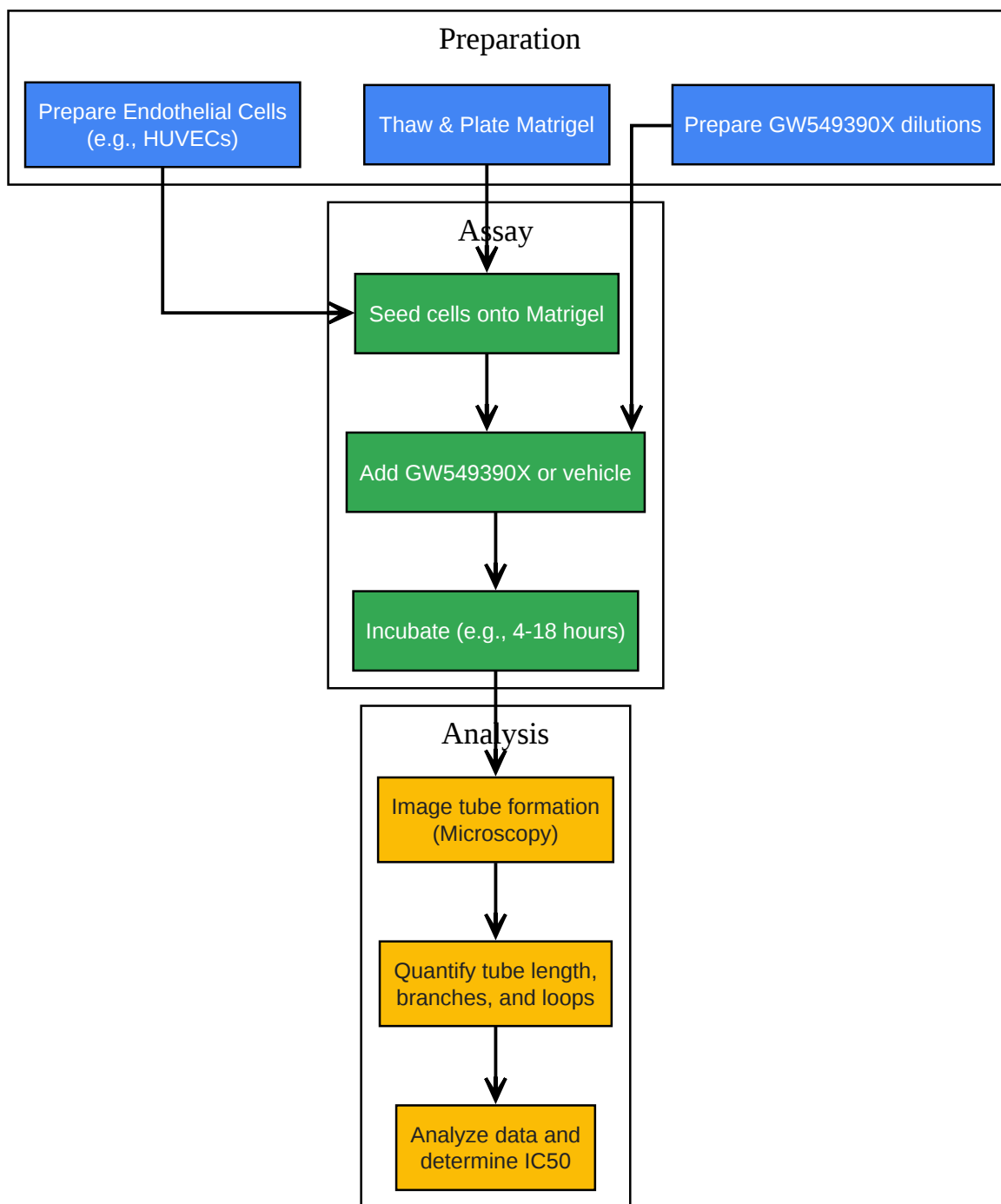
VEGFR2 Signaling Pathway



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Caption: VEGFR2 signaling pathway and the inhibitory action of **GW549390X**.

Experimental Workflow: In Vitro Angiogenesis Assay



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Caption: Workflow for an in vitro tube formation assay to assess angiogenesis.

Experimental Protocols

Protocol 1: In Vitro VEGFR2 Kinase Inhibition Assay

This protocol is designed to determine the IC₅₀ of **GW549390X** against VEGFR2 kinase activity in a biochemical assay format.

Materials:

- Recombinant human VEGFR2 (KDR)
- Poly(Glu, Tyr) 4:1 substrate
- ATP
- **GW549390X**
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay (Promega) or similar detection system
- 96-well or 384-well white assay plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **GW549390X** in DMSO. A typical starting concentration would be 100 µM, with 10-point, 3-fold serial dilutions.
- Reaction Setup:
 - Add 2.5 µL of 4x kinase/substrate mix (containing VEGFR2 and Poly(Glu, Tyr)) to each well.
 - Add 2.5 µL of 4x **GW549390X** dilution or DMSO (vehicle control) to the respective wells.
 - Incubate for 10 minutes at room temperature.

- Initiate Reaction: Add 5 μ L of 2x ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the K_m for VEGFR2.
- Incubation: Incubate the plate for 60 minutes at room temperature.
- Detection:
 - Add 10 μ L of ADP-Glo™ Reagent to each well.
 - Incubate for 40 minutes at room temperature.
 - Add 20 μ L of Kinase Detection Reagent to each well.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of **GW549390X** relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based VEGFR2 Phosphorylation Assay

This protocol measures the ability of **GW549390X** to inhibit VEGF-induced VEGFR2 phosphorylation in a cellular context.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Growth Medium (EGM-2)
- Starvation medium (e.g., EBM-2 with 0.1% FBS)
- Recombinant human VEGF-A
- **GW549390X**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, HRP-conjugated secondary antibody
- Western blot reagents and equipment

Procedure:

- Cell Culture: Culture HUVECs in EGM-2 until they reach 80-90% confluency.
- Starvation: Replace the growth medium with starvation medium and incubate for 4-6 hours.
- Inhibitor Treatment: Pre-treat the cells with various concentrations of **GW549390X** (e.g., 0.1, 1, 10, 50 μ M) or DMSO for 1 hour.
- VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes. Include a non-stimulated control.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Western Blotting:
 - Determine protein concentration of the lysates.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and probe with anti-phospho-VEGFR2 antibody.
 - Strip and re-probe the membrane with anti-total-VEGFR2 antibody as a loading control.
- Detection and Analysis: Detect the protein bands using an appropriate chemiluminescent substrate and imaging system. Quantify the band intensities and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.

Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of **GW549390X** on the ability of endothelial cells to form capillary-like structures.

Materials:

- HUVECs
- EGM-2
- Matrigel® Basement Membrane Matrix
- **GW549390X**
- 96-well plate

Procedure:

- **Matrigel Coating:** Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
- **Cell Seeding:** Resuspend HUVECs in EGM-2 containing various concentrations of **GW549390X** or DMSO. Seed the cells onto the polymerized Matrigel at a density of 1.5×10^4 cells per well.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
- **Imaging:** Observe and capture images of the tube formation using a microscope.
- **Quantification:** Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
- **Data Analysis:** Compare the tube formation in **GW549390X**-treated wells to the vehicle control to determine the inhibitory effect.

Protocol 4: Firefly Luciferase Inhibition Assay in a Reporter Gene Context

This protocol is designed to evaluate the inhibitory effect of **GW549390X** on Firefly luciferase activity in a cell-based reporter gene assay.

Materials:

- HEK293T cells (or other suitable cell line)
- A plasmid containing a constitutively active promoter (e.g., CMV) driving the expression of Firefly luciferase.
- A co-transfection control plasmid (e.g., expressing Renilla luciferase).
- Transfection reagent (e.g., Lipofectamine 3000)
- DMEM with 10% FBS
- **GW549390X**
- Dual-Luciferase® Reporter Assay System (Promega)
- 96-well white, clear-bottom plates
- Luminometer

Procedure:

- Transfection: Co-transfect HEK293T cells with the Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid in a 96-well plate.
- Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
- Compound Treatment: Add serial dilutions of **GW549390X** or DMSO to the cells and incubate for a desired period (e.g., 1-4 hours).
- Cell Lysis and Luciferase Assay:
 - Remove the medium and lyse the cells with Passive Lysis Buffer.
 - Measure Firefly luciferase activity by adding Luciferase Assay Reagent II (LAR II).
 - Measure Renilla luciferase activity by adding Stop & Glo® Reagent.

- **Data Analysis:** Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of Firefly luciferase activity by **GW549390X** and determine the IC50 value. This normalization helps to distinguish direct inhibition of the enzyme from non-specific effects on cell viability or transcription/translation.

Concluding Remarks

GW549390X is a dual-target chemical probe that requires careful experimental design and interpretation. Its inhibition of Firefly luciferase makes it a potential confounding factor in reporter gene assays that utilize this enzyme. Therefore, it is crucial to perform appropriate counter-screens, such as using a different luciferase reporter system (e.g., Renilla or NanoLuc) or a non-luciferase-based readout, to validate findings from FLuc-based screens. As a VEGFR2 inhibitor, **GW549390X** can be a useful tool to probe the role of this receptor in angiogenesis and other cellular processes, both in vitro and potentially in vivo. The provided protocols offer a starting point for researchers to utilize **GW549390X** effectively in their studies.

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References

- 1. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract | Springer Nature Experiments [experiments.springernature.com]
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